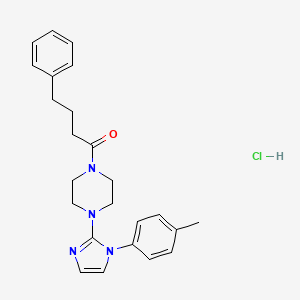

![molecular formula C14H13N3O4 B2977439 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 862808-55-7](/img/structure/B2977439.png)

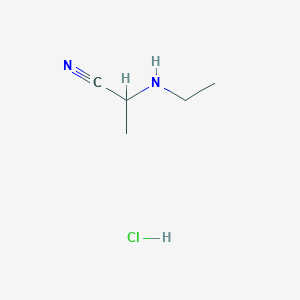

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . Attached to this ring is a 1,3,4-oxadiazol ring, another type of heterocycle. The molecule also contains a cyclopropanecarboxamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple ring structures in this compound suggests that it might have a relatively high boiling point and be fairly stable .科学的研究の応用

Synthesis and Chemical Properties

The compound is involved in the synthesis of novel derivatives with potential biological activities. For example, derivatives of 1,3,4-oxadiazole have been synthesized to explore their anti-inflammatory activities, demonstrating the compound's role in medicinal chemistry for drug design (Puttaswamy et al., 2018). Another study focused on the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, highlighting a method for accessing functionalized 4-aminoimidazoles, which are useful intermediates in pharmaceutical chemistry (Xu et al., 2017).

Biological Activities

Research has also delved into the biological activities of related compounds. For instance, certain derivatives have been evaluated for their anticancer activity against various cancer cell lines, indicating the therapeutic potential of 1,3,4-oxadiazole derivatives (Ravinaik et al., 2021). Additionally, the synthesis and evaluation of compounds for their serotonin-3 receptor antagonistic activities suggest the compound's application in neurochemical research (Kuroita et al., 1996).

Material Science Applications

In the realm of materials science, the synthesis of aromatic polyamides containing 1,3,4-oxadiazole units has been explored. These polymers exhibit good thermal stability and are easily processed into thin films, indicating their potential use in high-performance materials (Sava et al., 2003).

作用機序

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various therapeutic effects.

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system.

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, this compound enhances the signaling in the cholinergic pathway.

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the nervous system . This can have various effects at the molecular and cellular level, depending on the specific context. For example, in the context of Alzheimer’s disease, enhancing cholinergic signaling can help to improve cognitive function.

将来の方向性

特性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-12(8-1-2-8)15-14-17-16-13(21-14)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8H,1-2,5-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYXISMFHJMGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

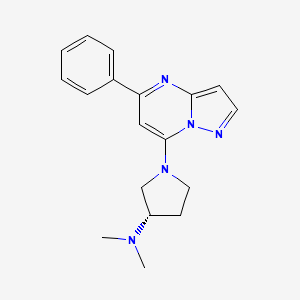

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2977356.png)

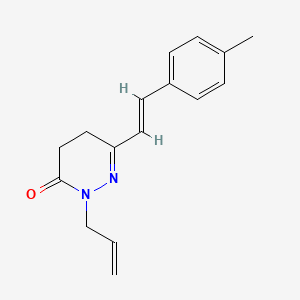

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2977358.png)

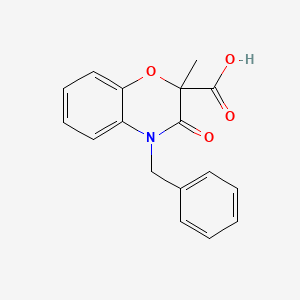

![N-Ethyl-N-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977363.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)

![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2977370.png)

![methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2977375.png)

![4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2977377.png)